2-Methylene-3,5,7-trimethyloctanenitrile
Description
2-Methylene-3,5,7-trimethyloctanenitrile (C₁₂H₁₉N) is a branched aliphatic nitrile featuring a methylene group at the 2-position and methyl substituents at the 3, 5, and 7 positions. Its synthesis involves the reduction of a cyano ester intermediate (VI) to a cyano alcohol (VII) using sodium borohydride in ethanol, followed by dehydration with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous methylene chloride to yield the final product (VIII) .
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
3,5,7-trimethyl-2-methylideneoctanenitrile |
InChI |
InChI=1S/C12H21N/c1-9(2)6-10(3)7-11(4)12(5)8-13/h9-11H,5-7H2,1-4H3 |
InChI Key |
YARSYKYMPFROQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)C(=C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-Hydroxymethyl-3,5,7-trimethyloctanenitrile (VII)
The precursor to 2-methylene-3,5,7-trimethyloctanenitrile, 2-hydroxymethyl-3,5,7-trimethyloctanenitrile (VII) , differs by the presence of a hydroxymethyl group instead of a methylene group. Key distinctions include:
- Reactivity : The hydroxymethyl group in VII allows for further functionalization (e.g., esterification or oxidation), whereas the methylene group in VIII may confer susceptibility to polymerization or electrophilic addition .
- Solubility: VII, being more polar due to the hydroxyl group, is likely soluble in polar solvents like ethanol, while VIII’s nonpolar methylene group may enhance solubility in hydrophobic media (e.g., methylene chloride).
Comparison with Other Branched Nitriles and Alkanes
- 3-Ethyl-2,4,5-trimethyloctane: A branched alkane (C₁₃H₂₈) with ethyl and methyl substituents. However, its solubility data (tested at 50 mg/mL in unspecified media) suggest moderate hydrophobicity, comparable to aliphatic nitriles .
- Propionitrile (C₃H₅N) : A simple nitrile with linear structure. Propionitrile’s higher volatility (boiling point: 97°C) compared to VIII (predicted higher due to branching) may limit its stability in perfumery applications .
Table 2: General Properties of Selected Compounds
| Compound | Molecular Formula | Key Functional Groups | Boiling Point (Predicted) | Key Applications |
|---|---|---|---|---|
| This compound | C₁₂H₁₉N | Nitrile, Methylene | ~250–300°C (estimated) | Perfumery, Specialty chems |
| 3-Ethyl-2,4,5-trimethyloctane | C₁₃H₂₈ | Alkane | ~200–220°C (estimated) | Solvents, Fuels |
| Propionitrile | C₃H₅N | Nitrile | 97°C | Organic synthesis |
Research Findings and Limitations
- Synthetic Efficiency : The use of DBU in VIII’s synthesis ensures high dehydration efficiency, avoiding side reactions common in traditional acid-catalyzed methods .
- Data Gaps: No explicit comparative studies on the olfactory properties, toxicity, or thermal stability of VIII versus analogs were found in the provided evidence.
- Inferred Properties : The branched structure of VIII likely enhances steric hindrance, reducing reactivity compared to linear nitriles like propionitrile.
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